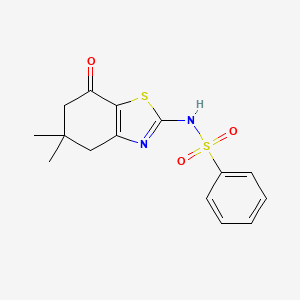
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide, also known by its chemical formula C16H15N3O3S2, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 2-aminobenzenesulfonamide with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring. The final step introduces the dimethyl group at the 5-position of the benzothiazole ring.
Reaction Conditions:Condensation: The reaction between 2-aminobenzenesulfonamide and 2-aminothiophenol typically occurs in a suitable solvent (e.g., DMF or DMSO) with a base (such as NaOH or KOH) at elevated temperatures.
Cyclization: Cyclization is facilitated by heating the intermediate in an appropriate solvent (e.g., ethanol or acetic acid).
Dimethylation: The introduction of the dimethyl group can be achieved using methylating agents (e.g., dimethyl sulfate or diazomethane).
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and safety. specific industrial processes are proprietary and may not be widely disclosed.
Chemical Reactions Analysis
Reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Exhibits nucleophilic substitution reactions at the sulfonamide nitrogen.
Reduction: Can be reduced to the corresponding amine.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkylating agents (e.g., alkyl halides) for N-substitution.
Reduction: Reducing agents (e.g., NaBH or LiAlH).
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide is unique, similar compounds include:
Properties
CAS No. |
600130-05-0 |
|---|---|
Molecular Formula |
C15H16N2O3S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O3S2/c1-15(2)8-11-13(12(18)9-15)21-14(16-11)17-22(19,20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) |
InChI Key |
DCCIWDHJDHMNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |
solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B11010086.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11010093.png)
![4-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11010095.png)
![2-chloro-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11010101.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11010104.png)
![(1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11010109.png)
![N~1~-(3-isopropoxypropyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11010111.png)
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B11010128.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B11010135.png)
![ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11010142.png)
![4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11010145.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11010149.png)
![2-(cyclopentylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11010153.png)
![7-hydroxy-4-methyl-8-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B11010161.png)
